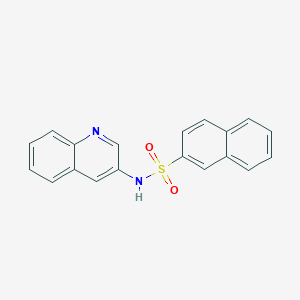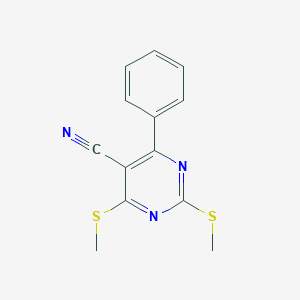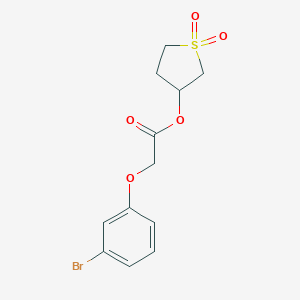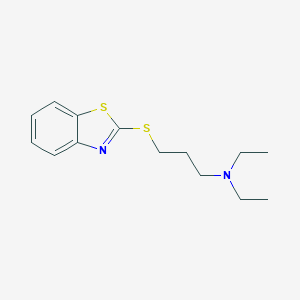![molecular formula C17H18BrN5O2 B259738 4-[2-[[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]morpholine](/img/structure/B259738.png)
4-[2-[[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]morpholine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a bromophenyl group, a triazolopyridazine core, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with bromophenyl-substituted precursors under acidic conditions.
Attachment of the Morpholine Moiety: The triazolopyridazine intermediate is then reacted with a morpholine derivative in the presence of a suitable base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[2-[[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[2-[[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-[2-[[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to interact with various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethylamine
- 4-[[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]butylamine
Uniqueness
4-[2-[[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]morpholine is unique due to the presence of the morpholine moiety, which can enhance its solubility and bioavailability. Additionally, the specific arrangement of functional groups in this compound may confer distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C17H18BrN5O2 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
4-[2-[[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]morpholine |
InChI |
InChI=1S/C17H18BrN5O2/c18-14-3-1-13(2-4-14)17-20-19-15-5-6-16(21-23(15)17)25-12-9-22-7-10-24-11-8-22/h1-6H,7-12H2 |
InChI Key |
ZGPZNBOQXWKHKZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2 |
Canonical SMILES |
C1COCCN1CCOC2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(4-Fluorophenyl)-1-(methylamino)imidazo[4,5-e][1,3,4]oxadiazin-3-olate](/img/structure/B259662.png)
![ethyl 4-methyl-2-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B259663.png)
![Ethyl 4-[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B259664.png)
![N-(2,6-difluorophenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide](/img/structure/B259667.png)
![2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-nitro-1,3-benzoxazole](/img/structure/B259674.png)

![2-amino-4-[2-(difluoromethoxy)-3-ethoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B259676.png)
![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B259677.png)
![(6,7-Dimethyl-4-oxatricyclo[4.3.0.0~3,7~]non-3-yl)methanamine](/img/structure/B259678.png)

![N,N-dimethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline](/img/structure/B259685.png)
![1'-Acetylspiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B259686.png)
